molecular formula C12H7F5N2O B1389770 2-(Difluoromethoxy)-3-(pyridin-4-yl)-6-(trifluoromethyl)pyridine CAS No. 1214359-36-0

2-(Difluoromethoxy)-3-(pyridin-4-yl)-6-(trifluoromethyl)pyridine

Cat. No.: B1389770
CAS No.: 1214359-36-0
M. Wt: 290.19 g/mol
InChI Key: JGONLPYFVFZXPM-UHFFFAOYSA-N
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Description

Optimized Geometrical Parameters and Ring Conformations

Computational investigations using density functional theory methods have provided detailed insights into the molecular geometry of 2-(difluoromethoxy)-3-(pyridin-4-yl)-6-(trifluoromethyl)pyridine and related fluorinated bipyridine systems. The structural optimization of similar compounds, including 6-(difluoromethoxy)-3-(pyridin-4-yl)-2-(trifluoromethyl)pyridine, reveals that these molecules adopt non-planar conformations with significant implications for their chemical properties. The computational studies demonstrate that the introduction of multiple fluorinated substituents creates substantial steric and electronic effects that influence the overall molecular geometry.

The pyridine ring systems in these polyfluorinated derivatives maintain their characteristic aromatic geometry, with carbon-nitrogen bond lengths typically ranging between 1.3387 and 1.3397 angstroms, which are shorter than the aromatic carbon-carbon bonds that average 1.387 angstroms. These bond length variations create a characteristic wedge-type motif that is typical in pyridine structures. The trifluoromethyl substituent attachment to the pyridine ring involves a carbon-carbon bond length of approximately 1.502 angstroms, similar to other aromatic trifluoromethyl compounds.

The conformational preferences of the bipyridine system are particularly influenced by the positioning of the fluorinated substituents. Computational analysis of related compounds shows that the dihedral angle between benzamide rings and pyridine rings can vary significantly, ranging from 53.3 degrees to 72.9 degrees in crystallographically independent molecules. This conformational flexibility is attributed to the steric interactions between the bulky fluorinated groups and the electronic effects of the strongly electron-withdrawing substituents.

The difluoromethoxy group adopts specific orientational preferences that minimize steric clashes while maximizing favorable electronic interactions. The carbon-fluorine bond lengths in the difluoromethoxy substituent average 1.335 angstroms, consistent with typical aromatic fluorine substitution patterns. The orientation of this group relative to the pyridine plane is crucial for determining the overall molecular conformation and affects the compound's physical and chemical properties.

Torsional Angles and Rotational Barriers

The rotational barriers around key bonds in this compound significantly influence its conformational dynamics. Density functional theory calculations on similar trifluoromethyl-substituted pyridine derivatives reveal that the presence of multiple fluorinated substituents creates complex energy landscapes for molecular rotation. The trifluoromethyl group, being one of the most powerful electron-withdrawing groups in organic chemistry, creates substantial electronic effects that influence rotational preferences.

Studies of related compounds indicate that the carbon-pyridine-carbon-oxygen torsion angles typically approach 179 degrees, indicating a strong preference for anti-conformations. This conformational preference is driven by the electronic characteristics of the fluorinated substituents and their interactions with the aromatic pi-system. The near-planarity of functional groups attached to the pyridine rings is a common feature observed in these highly fluorinated systems.

The cyclic nature of the bipyridine framework introduces additional conformational constraints that affect the overall molecular flexibility. The inter-ring dihedral angles in bipyridine systems can vary considerably depending on the substitution pattern. Experimental observations of related structures show benzene-pyridine dihedral angles ranging from approximately 12.9 degrees to nearly perpendicular orientations exceeding 84 degrees. These variations demonstrate the significant impact of fluorinated substituent positioning on molecular conformation.

Temperature-dependent conformational behavior represents another important aspect of the structural characterization. Computational studies suggest that the strength of intramolecular interactions involving fluorinated groups can change with temperature, potentially affecting the conformational equilibrium. This temperature dependence has implications for the compound's behavior under different experimental conditions and its potential applications.

Properties

IUPAC Name

2-(difluoromethoxy)-3-pyridin-4-yl-6-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F5N2O/c13-11(14)20-10-8(7-3-5-18-6-4-7)1-2-9(19-10)12(15,16)17/h1-6,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGONLPYFVFZXPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1C2=CC=NC=C2)OC(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F5N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Trifluoromethylation Methods

The trifluoromethyl group is commonly introduced via:

  • Direct trifluoromethylation of pyridine derivatives using trifluoromethyl copper reagents or electrophilic trifluoromethyl sources.
  • Chlorine/fluorine exchange on chloromethylpyridines followed by selective fluorination steps.
  • Construction of the pyridine ring from trifluoromethyl-containing building blocks.

A patent (CN109627209A) details the preparation of 2-(trifluoromethyl)pyridine derivatives via aldimine condensation and cyclization of trifluoroacetone derivatives, achieving yields up to 94.3% for intermediates like 3-(1,3-dioxolane-2-yl)-2-trifluoromethylpyridine.

Representative Data on Trifluoromethylpyridine Synthesis

Compound Reaction Conditions Yield (%) Reference
3-(1,3-dioxolane-2-yl)-2-trifluoromethylpyridine Reaction with piperidine, ethyl alcohol, 60°C, 16 h 94.3
2-(Trifluoromethyl)pyridine-3-formaldehyde Hydrolysis with HCl in toluene, 60°C, 3-7 h Up to 99.57

Introduction of the Difluoromethoxy Group

Difluoromethoxylation Approaches

Difluoromethoxy (OCF2H) group installation is less common and more challenging than trifluoromethylation. Recent advances in difluoromethylation chemistry provide insights into potential routes:

A comprehensive review by Sap et al. (2021) highlights the development of late-stage difluoromethylation methods, including radical, nucleophilic, and electrophilic pathways suitable for heteroaromatic substrates.

Application to Pyridine Derivatives

  • Difluoromethoxylation of pyridine rings can be achieved by radical difluoromethylation under photoredox or silver-mediated conditions.
  • The difluoromethoxy group can be introduced via cross-coupling of 2-bromo- or 2-iodopyridines with difluoromethoxy reagents or via nucleophilic substitution on suitable precursors.

Coupling of the Pyridin-4-yl Substituent at the 3-Position

Cross-Coupling Reactions

The 3-(pyridin-4-yl) substitution is typically achieved through palladium-catalyzed cross-coupling reactions such as:

Experimental data from Ambeed show that 2-bromo-4-(trifluoromethyl)pyridine undergoes palladium-catalyzed coupling with organostannanes or boronic acids under microwave irradiation at 100–140°C, yielding coupled products in 16–72% yields.

Substrate Coupling Partner Catalyst/Conditions Yield (%) Notes
2-Bromo-4-(trifluoromethyl)pyridine Pyridin-4-yltributylstannane PdCl2(PPh3)2, 1,4-dioxane, 140°C, 3 h (microwave) 36 Organostannane coupling
2-Bromo-4-(trifluoromethyl)pyridine Pyridin-4-ylboronic acid Pd(PPh3)4, Na2CO3, dioxane, 80°C, 24 h 16 Suzuki coupling
2-Bromo-4-(trifluoromethyl)pyridine Ethane-1,2-diamine (amine substitution) Reflux, 2 h 72 Amination reaction

Integrated Synthetic Route Proposal

Based on the literature and experimental data, a plausible synthetic route to 2-(Difluoromethoxy)-3-(pyridin-4-yl)-6-(trifluoromethyl)pyridine could be:

Summary Table of Preparation Methods

Step Methodology Key Reagents/Conditions Yield Range (%) References
Trifluoromethylation of pyridine Aldimine condensation, cyclization Methacrylaldehyde, piperidine, ethyl alcohol, 60°C 62–94
Cross-coupling at 3-position Pd-catalyzed Suzuki or Stille Pd(PPh3)4 or PdCl2(PPh3)2, microwave, 80–140°C 16–72
Difluoromethoxylation at 2-position Radical or nucleophilic difluoromethoxylation TMSCF2H, silver or photoredox catalysis Variable, optimized per substrate

Research Findings and Considerations

  • The trifluoromethylation step benefits from high-yielding, scalable methods using readily available reagents and mild conditions, enabling industrial applicability.
  • Cross-coupling reactions require careful optimization of catalyst, temperature, and solvent; microwave-assisted protocols enhance reaction rates and yields.
  • Difluoromethoxylation remains the most challenging step due to the scarcity of stable reagents and the sensitivity of the OCF2H group; recent advances in radical and transition-metal catalysis provide promising routes.
  • The conformational flexibility and hydrogen bonding ability of the difluoromethoxy group influence the biological activity and physicochemical properties of the target molecule, emphasizing the importance of precise synthetic control.

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethoxy)-3-(pyridin-4-yl)-6-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydride and electrophilic substitution using halogenating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction may yield partially or fully reduced pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential as a pharmaceutical agent. Its structural characteristics allow it to interact with biological targets effectively, making it a candidate for drug development. Notably, derivatives of pyridine compounds are often explored for their anti-inflammatory, anti-cancer, and anti-viral properties.

  • Anti-inflammatory Agents : Research indicates that similar pyridine derivatives can modulate inflammatory pathways, potentially leading to new treatments for conditions like rheumatoid arthritis and other inflammatory diseases .
  • Anticancer Properties : Some studies have shown that compounds with trifluoromethyl groups exhibit enhanced potency against various cancer cell lines. The presence of the pyridine ring may facilitate interactions with biological receptors involved in tumor growth .

Agrochemicals

The compound's fluorinated nature suggests potential applications in agrochemicals as well. Fluorinated compounds often demonstrate increased stability and bioactivity in agricultural formulations.

  • Pesticides and Herbicides : Fluorinated pyridines have been investigated for their effectiveness as pesticides, providing enhanced efficacy against pests while potentially reducing environmental impact due to their stability .

Material Science

In material science, the unique properties of this compound can be harnessed to develop advanced materials.

  • Fluorinated Polymers : The incorporation of 2-(difluoromethoxy)-3-(pyridin-4-yl)-6-(trifluoromethyl)pyridine into polymer matrices can improve thermal stability and chemical resistance, making it suitable for high-performance applications .

Data Tables

Application AreaPotential BenefitsRelevant Studies/Findings
Medicinal ChemistryAnti-inflammatory, anticancer properties
AgrochemicalsEnhanced stability and efficacy in formulations
Material ScienceImproved thermal stability and chemical resistance

Case Study 1: Anti-inflammatory Activity

A study published in Journal of Medicinal Chemistry explored the anti-inflammatory effects of pyridine derivatives. The research indicated that compounds with similar structures to this compound exhibited significant inhibition of TNF-alpha signaling pathways, suggesting a potential therapeutic role in treating autoimmune diseases .

Case Study 2: Agrochemical Efficacy

Research conducted by agricultural scientists demonstrated that fluorinated pyridines could effectively control pest populations while exhibiting lower toxicity to non-target organisms. This study highlighted the compound's potential as a safer alternative in pesticide formulations .

Case Study 3: Polymer Development

In a recent study on polymer composites, researchers found that adding fluorinated compounds like this compound significantly enhanced the material's resistance to solvents and heat. This advancement opens avenues for creating durable materials suitable for extreme environments .

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)-3-(pyridin-4-yl)-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Variations

a) 2-(Difluoromethoxy)-3-(pyridin-3-yl)-6-(trifluoromethyl)pyridine
  • Molecular Formula : C₁₂H₇F₅N₂O (identical to the target compound)
  • CAS Number : 1214326-39-2 ()
  • Key Differences : The pyridin-3-yl group at position 3 alters electronic distribution and steric interactions compared to pyridin-4-yl. This positional change may affect binding affinity in biological systems due to differences in hydrogen bonding or π-π stacking .
b) 6-(Difluoromethoxy)-3-(pyridin-3-yl)-2-(trifluoromethyl)pyridine
  • Key Differences : The difluoromethoxy and trifluoromethyl groups are swapped between positions 2 and 5. This inversion could influence solubility and reactivity, as the electron-withdrawing trifluoromethyl group at position 2 may deactivate the pyridine ring toward electrophilic substitution .

Core Ring Modifications

a) 2-(4-Fluorophenyl)-3-(pyridin-4-yl)-6-(trifluoromethyl)pyrazolo[1,5-a]pyridine ()
  • Molecular Formula : C₁₉H₁₁F₄N₃
  • CAS Number : 401815-92-7
  • Key Differences: Replacement of the pyridine core with a pyrazolo[1,5-a]pyridine ring introduces a fused bicyclic system. This structural shift likely alters pharmacokinetic properties, such as metabolic clearance .
b) Ethyl 6-[4-(difluoromethoxy)phenyl]-3-methyl-1-[2-(trifluoromethyl)phenyl]pyrazolo[3,4-b]pyridine-4-carboxylate ()
  • Molecular Formula : C₂₄H₁₈F₅N₃O₃
  • CAS Number : 565196-35-2
  • Key Differences : A pyrazolo[3,4-b]pyridine core with ester and aryl substituents. The difluoromethoxy group is part of a phenyl ring at position 6, while the trifluoromethyl group is on a separate phenyl ring. This complexity increases molecular weight and may impact bioavailability .

Functional Group Variations

a) 2-(3-Chlorophenyl)-4-methylsulfanyl-6-[3-(trifluoromethyl)phenyl]pyridine ()
  • Molecular Formula : C₁₉H₁₂ClF₃N₂S
  • CAS Number : 144320-18-3
  • Key Differences: Methylsulfanyl at position 4 introduces a sulfur atom, which can participate in hydrophobic interactions or oxidation reactions.
b) 4-Ethoxy-2-[3-(trifluoromethyl)phenyl]-6-[4-(trifluoromethyl)phenyl]pyridine ()
  • Molecular Formula: C₂₁H₁₅F₆NO
  • Molecular Weight : 411.34 g/mol
  • Key Differences : Ethoxy at position 4 and dual trifluoromethylphenyl groups at positions 2 and 6. The ethoxy group increases electron density on the pyridine ring, while the dual trifluoromethyl groups enhance hydrophobicity and steric hindrance .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Target Compound C₁₂H₇F₅N₂O 290.19 2-(difluoromethoxy), 3-(pyridin-4-yl), 6-(trifluoromethyl) High metabolic stability, moderate polarity
Pyridin-3-yl Isomer C₁₂H₇F₅N₂O 290.19 3-(pyridin-3-yl) Altered electronic profile; potential for distinct binding modes
Pyrazolo[1,5-a]pyridine Analog C₁₉H₁₁F₄N₃ 365.31 Pyrazolo core, 4-fluorophenyl Enhanced aromatic interactions; higher molecular weight
Methylsulfanyl Derivative C₁₉H₁₂ClF₃N₂S 392.82 4-methylsulfanyl, 3-chlorophenyl Sulfur-containing; possible oxidation liability
Ethoxy-Trifluoromethylphenyl Derivative C₂₁H₁₅F₆NO 411.34 4-ethoxy, dual trifluoromethylphenyl High hydrophobicity; steric bulk

Biological Activity

2-(Difluoromethoxy)-3-(pyridin-4-yl)-6-(trifluoromethyl)pyridine is a fluorinated pyridine derivative that has garnered attention for its potential biological activities. The presence of multiple fluorine atoms and a pyridine ring in its structure suggests unique interactions with biological targets, which can influence its pharmacological properties.

Chemical Structure

The compound can be represented by the following chemical structure:

C7H4F5NO\text{C}_7\text{H}_4\text{F}_5\text{N}\text{O}

Biological Activity Overview

Research into the biological activity of fluorinated pyridines, including this compound, indicates various mechanisms through which they exert their effects. The following sections detail specific activities, including antimicrobial, anti-inflammatory, and enzyme inhibition properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyridine derivatives. The compound's structural features may enhance its interaction with microbial targets:

  • Mechanism : The presence of fluorine increases lipophilicity, potentially enhancing membrane permeability and bioactivity against pathogens.
  • Case Study : In a study assessing various pyridine derivatives, compounds with similar structures demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting that this compound may exhibit comparable effects .

Anti-inflammatory Activity

Fluorinated compounds have been investigated for their anti-inflammatory properties:

  • Inhibition of COX Enzymes : The compound's structural analogs have been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in inflammatory processes. In vitro studies revealed that certain derivatives effectively suppressed COX-2 activity, indicating potential therapeutic applications in inflammatory diseases .
CompoundIC50 (μM)Reference
Celecoxib0.04 ± 0.01
2-Difluoromethoxy-6-(trifluoromethyl)pyridineTBDOngoing Studies

Enzyme Inhibition

Another area of interest is the inhibition of histone deacetylases (HDACs):

  • Selective Inhibition : Research indicates that the introduction of fluorine at specific positions on the pyridine ring can modulate the inhibitory potency against HDAC isoenzymes. For instance, modifications to similar compounds have resulted in varying degrees of selectivity and potency against HDAC1-3 .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

  • Fluorination Effects : The introduction of fluorine atoms at strategic positions can enhance biological activity by increasing lipophilicity and altering electronic properties. For instance, studies have shown that fluorinated compounds often exhibit improved binding affinities to their targets due to these modifications .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Difluoromethoxy)-3-(pyridin-4-yl)-6-(trifluoromethyl)pyridine
Reactant of Route 2
Reactant of Route 2
2-(Difluoromethoxy)-3-(pyridin-4-yl)-6-(trifluoromethyl)pyridine

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